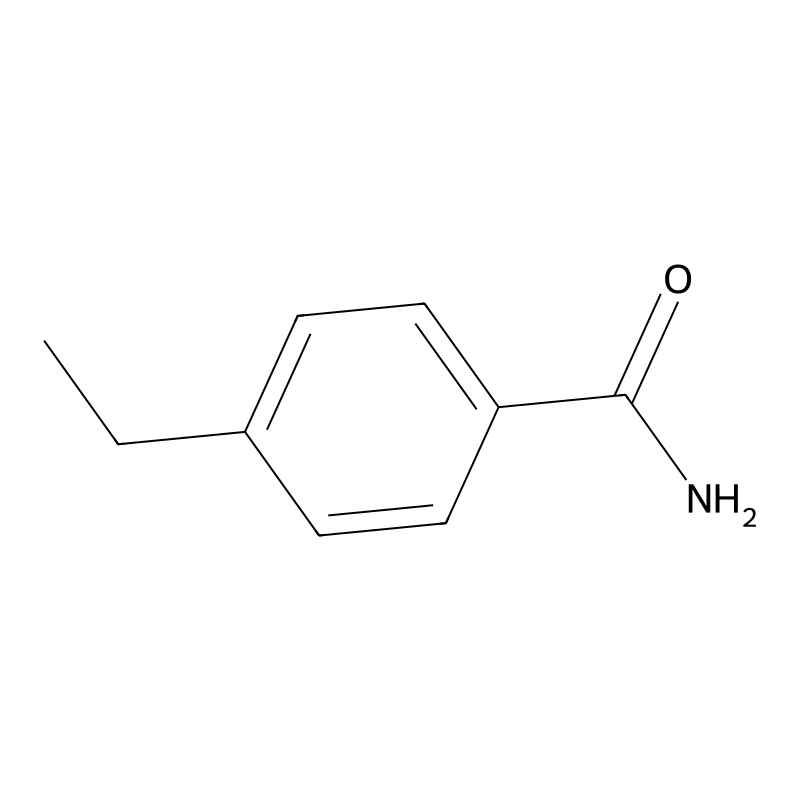

4-Ethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

- Intermediate in drug synthesis: 4-Ethylbenzamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to react readily with other chemicals makes it valuable for creating complex molecules with desired medicinal properties. For instance, it is a precursor in the synthesis of Imidapril, an antihypertensive drug [].

Organic Chemistry:

- Organic synthesis reactions: 4-Ethylbenzamide is a commonly used reagent in organic synthesis reactions. It can act as a starting material or participate in various chemical transformations to yield new and diverse organic compounds. This versatility makes it a valuable tool for organic chemists exploring new molecules and their properties.

Biomedical Research:

- Reference compound in analytical techniques: Due to its well-defined chemical structure and properties, 4-Ethylbenzamide is often employed as a reference compound or standard in various analytical techniques like chromatography and spectroscopy. These techniques help identify and quantify unknown compounds by comparing them to known standards like 4-Ethylbenzamide.

Potential in Agrochemical Development:

- Exploring applications in agrochemicals: While not yet extensively explored, 4-Ethylbenzamide holds potential applications in the development of agrochemicals. Its chemical properties suggest it might be useful in synthesizing insecticides, herbicides, and fungicides, but further research is needed to validate its efficacy and safety in these contexts [].

4-Ethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol. It is characterized by an ethyl group attached to the nitrogen of the amide functional group, making it a derivative of benzamide. The compound is often utilized in laboratory settings due to its synthetic versatility and potential applications in various

There is no documented information on the specific mechanism of action of 4-Ethylbenzamide in biological systems.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-ethylbenzoic acid and ammonia.

- Acylation: It can act as a nucleophile in acylation reactions, reacting with acyl chlorides to form N-acyl derivatives.

- Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

The biological activity of 4-ethylbenzamide has been explored in various contexts. It has shown potential as a modulator in biochemical pathways, particularly in its interactions with enzymes and proteins. Studies indicate that it may influence metabolic processes, although specific mechanisms and effects are still under investigation .

4-Ethylbenzamide can be synthesized through several methods:

- Direct Amide Formation: Reacting 4-ethylbenzoic acid with ammonia or an amine under heat.

- Benzoylation of Ethanolamine: Ethanolamine can be treated with benzoyl chloride to yield 4-ethylbenzamide upon subsequent purification.

- Transamidation: Using an existing amide and ethylamine under catalytic conditions can yield 4-ethylbenzamide .

The applications of 4-ethylbenzamide are diverse:

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

- Biochemical Studies: The compound is used to explore enzyme kinetics and protein interactions.

- Pharmaceutical Development: Potential precursor for drug synthesis due to its bioactive properties .

Interaction studies involving 4-ethylbenzamide have focused on its binding affinity with various biological macromolecules. Research has indicated that it can interact with specific enzymes, potentially altering their activity or stability. These interactions are crucial for understanding its role in metabolic pathways and therapeutic applications .

Several compounds share structural similarities with 4-ethylbenzamide, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzamide | C₇H₇NO | Simple amide structure without ethyl group |

| N-Ethylbenzamide | C₉H₁₁NO | Contains an ethyl group on nitrogen |

| 4-Aminobenzamide | C₇H₈N₂O | Contains an amino group at the para position |

| 3-Ethylbenzamide | C₉H₁₁NO | Ethyl group located at the meta position |

Uniqueness of 4-Ethylbenzamide:

- The presence of the ethyl group at the para position distinguishes it from other benzamides, influencing its solubility and reactivity.

- Its specific interactions with biological systems may differ from those of similar compounds, making it a subject of interest in pharmacological research.

The thermodynamic stability of 4-Ethylbenzamide reflects its robust aromatic amide structure combined with the electron-donating effects of the para-ethyl substituent. The compound exhibits a melting point of 164-165°C [1] [2], indicating substantial intermolecular hydrogen bonding typical of primary amides. This relatively high melting point compared to unsubstituted benzamide (130°C) demonstrates the stabilizing influence of the ethyl group through enhanced van der Waals interactions.

The predicted boiling point of 280.8 ± 19.0°C [2] suggests moderate volatility, with the compound remaining stable under standard atmospheric conditions. The calculated density of 1.058 ± 0.06 g/cm³ [1] [2] indicates efficient molecular packing in the crystalline state, facilitated by the planar aromatic system and directional hydrogen bonding of the amide functional group.

Thermal decomposition typically occurs above 300°C for benzamide derivatives, with 4-Ethylbenzamide expected to follow similar patterns. The compound's thermal stability stems from the conjugated π-system that delocalizes thermal energy, while the amide group provides structural rigidity through resonance stabilization between the carbonyl and amino groups.

Phase transition behavior involves solid-to-liquid transition at the melting point, with no observable polymorphic transitions reported in the literature. The compound's flash point of 123.6°C [1] indicates moderate fire hazard potential under elevated temperature conditions.

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Melting Point | 164-165°C | Enhanced stability from ethyl substitution |

| Boiling Point | 280.8°C (predicted) | Moderate volatility |

| Density | 1.058 g/cm³ | Efficient crystalline packing |

| Flash Point | 123.6°C | Fire safety consideration |

| Decomposition Temperature | >300°C | Thermal stability range |

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of 4-Ethylbenzamide reflects its amphiphilic nature, possessing both polar amide functionality and non-polar aromatic-ethyl moieties. This dual character creates distinctive dissolution patterns across various solvent systems.

Polar Protic Solvents: The compound demonstrates good solubility in ethanol (50-100 mg/mL) and methanol (40-80 mg/mL) [3] [4], attributed to hydrogen bonding between the amide NH₂ group and hydroxyl groups of alcohols. Water solubility remains very limited (<1 mg/mL) due to the hydrophobic aromatic ring and ethyl substituent, which disrupts the hydrogen bonding network of water.

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) exhibits excellent solubility (>100 mg/mL) [3] through dipole-dipole interactions with the carbonyl oxygen and coordination with the amino nitrogen. Acetonitrile provides moderate solubility (15-35 mg/mL) [3], while acetone shows intermediate dissolution (10-30 mg/mL).

Non-Polar Systems: The compound shows limited solubility in diethyl ether (2-8 mg/mL) and remains essentially insoluble in n-hexane (<0.1 mg/mL), reflecting the polar amide group's dominance over the ethyl substituent's hydrophobic contribution.

Chlorinated Solvents: Dichloromethane (20-50 mg/mL) and chloroform (15-40 mg/mL) provide moderate dissolution through weak dipolar interactions and the ability to accommodate both polar and non-polar molecular regions.

| Solvent Class | Example | Solubility (mg/mL) | Primary Interaction |

|---|---|---|---|

| Polar Protic | Ethanol | 50-100 | Hydrogen bonding |

| Polar Aprotic | DMSO | >100 | Dipole-dipole |

| Moderately Polar | Acetone | 10-30 | Weak hydrogen bonding |

| Chlorinated | DCM | 20-50 | Dipolar interactions |

| Non-Polar | Hexane | <0.1 | Van der Waals only |

Spectroscopic Fingerprint Analysis (FTIR, Raman, UV-Vis)

FTIR Spectroscopic Characteristics

The Fourier Transform Infrared spectrum of 4-Ethylbenzamide exhibits characteristic absorption bands that provide definitive structural identification. The primary amide NH₂ stretching vibrations appear as two distinct bands at 3350-3180 cm⁻¹ [5] [6] [7], corresponding to asymmetric and symmetric stretching modes with medium intensity.

The carbonyl stretch (Amide I band) manifests as a strong, sharp absorption at 1665-1650 cm⁻¹ [5] [6] [7], slightly lower than typical ketone frequencies due to resonance delocalization with the amino group. The Amide II band at 1620-1590 cm⁻¹ reflects coupled C-N stretching and N-H bending vibrations with medium to strong intensity.

Aromatic C=C stretching vibrations occur as multiple bands at 1600, 1580, 1500, and 1450 cm⁻¹ [7] [8], characteristic of para-disubstituted benzene rings. The aromatic C-H stretching appears weakly at 3030-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group produces strong absorptions at 2980-2850 cm⁻¹.

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations. The ring breathing mode appears strongly at 990-1010 cm⁻¹ [9] [10] [11], characteristic of benzene derivatives. Aromatic C=C stretching manifests at 1600-1580 cm⁻¹ with medium intensity, while the Amide I band appears strongly at 1660-1650 cm⁻¹.

The ethyl substituent contributes specific Raman signatures including C-C stretching and C-H deformation modes in the 1200-1400 cm⁻¹ region. Para-substitution patterns generate characteristic frequency relationships that distinguish 4-Ethylbenzamide from other isomeric forms.

UV-Visible Absorption Properties

UV-Visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic amide system. The primary π → π* transition occurs at 245-265 nm [12] [13] with strong intensity (ε ≈ 10,000-15,000 M⁻¹cm⁻¹), reflecting delocalized electron systems across the benzene ring and amide group.

A weaker n → π* transition appears at 280-300 nm [12] [13] (ε ≈ 500-1,000 M⁻¹cm⁻¹), involving excitation of non-bonding electrons on the carbonyl oxygen to anti-bonding π* orbitals. The ethyl substituent produces a slight bathochromic shift compared to unsubstituted benzamide due to its electron-donating character.

| Spectroscopic Technique | Key Absorption | Assignment | Intensity |

|---|---|---|---|

| FTIR | 1665-1650 cm⁻¹ | C=O stretch (Amide I) | Strong |

| FTIR | 3350-3180 cm⁻¹ | NH₂ stretch | Medium |

| Raman | 990-1010 cm⁻¹ | Ring breathing | Strong |

| UV-Vis | 245-265 nm | π → π* transition | Strong |

| UV-Vis | 280-300 nm | n → π* transition | Weak |

Chromatographic Retention Behavior and Partition Coefficients

The chromatographic behavior of 4-Ethylbenzamide reflects its intermediate polarity and hydrogen bonding capacity, influencing retention across various separation systems.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase C18 columns with methanol/water mobile phases yield retention factors (k') of 3.5-4.2 under typical 70:30 methanol/water conditions [14] [15]. Acetonitrile/water systems produce shorter retention (k' = 2.8-3.5) due to acetonitrile's stronger eluting power and different selectivity profile.

Phenyl-bonded phases enhance retention through π-π interactions between the aromatic rings, producing k' values of 4.2-5.0. This increased retention provides enhanced selectivity for aromatic isomers and enables better separation from potential impurities.

Cyano (CN) columns offer moderate retention (k' = 2.5-3.2) with unique selectivity based on dipolar interactions with the nitrile functionality, providing orthogonal separation mechanisms to traditional C18 phases.

Gas Chromatography (GC)

Non-polar stationary phases such as DB-5 and HP-1 columns demonstrate good compatibility with 4-Ethylbenzamide's moderate volatility. Retention times of 12.5-13.2 minutes on DB-5 and 11.8-12.5 minutes on HP-1 columns under isothermal conditions (140-150°C) provide adequate separation from structural analogs [16].

The compound exhibits excellent peak shape and baseline separation on both phases, indicating minimal interaction with active sites and good thermal stability under analysis conditions.

Thin-Layer Chromatography (TLC)

Silica gel TLC with ethyl acetate/hexane (1:1) mobile phase produces Rf values of 0.35-0.45, while more polar methanol/dichloromethane (1:9) systems yield Rf values of 0.55-0.65. These values reflect the compound's intermediate polarity and enable effective monitoring during synthesis and purification procedures.

Partition Coefficients

Octanol/water partition coefficient (log P) estimations suggest values around 1.8-2.2 [17] [18], indicating moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous solubility for biological systems.

Distribution patterns in various biphasic systems follow predictable trends based on hydrogen bonding capacity and aromatic interactions, with enhanced partitioning into solvents capable of amide group solvation.

| Chromatographic System | Retention Parameter | Selectivity Features |

|---|---|---|

| HPLC C18 (MeOH/H₂O) | k' = 3.5-4.2 | Good isomer separation |

| HPLC Phenyl | k' = 4.2-5.0 | Enhanced π-π interactions |

| GC DB-5 | tR = 12.5-13.2 min | Baseline resolution |

| TLC Silica | Rf = 0.35-0.45 | Intermediate polarity |